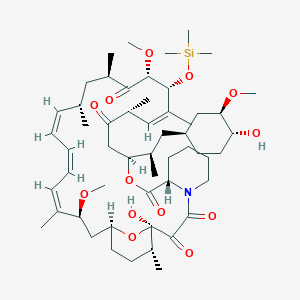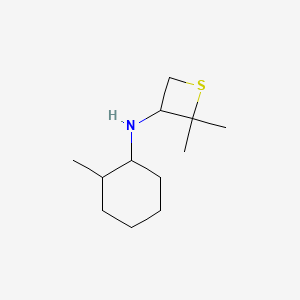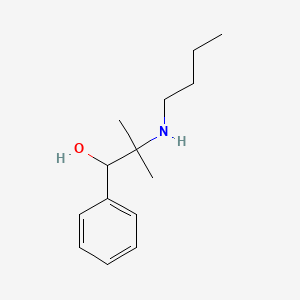
31-O-(Trimethylsilyl)rapamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
31-O-(Trimethylsilyl)rapamycin is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin and its derivatives have gained significant attention due to their broad spectrum of applications in the medical field, including immunosuppressive, anti-cancer, anti-viral, and anti-aging potentials .
Méthodes De Préparation
The synthesis of 31-O-(Trimethylsilyl)rapamycin involves the protection of the 31-hydroxyl group of rapamycin with a trimethylsilyl group. One common method includes treating rapamycin with excess chlorotrimethylsilane in ethyl acetate at 0-5°C in the presence of a base such as imidazole . This reaction selectively protects the 31-hydroxyl group, forming this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
31-O-(Trimethylsilyl)rapamycin undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be selectively removed or substituted under specific conditions.
Esterification: The compound can undergo esterification reactions to form derivatives such as 42-monoacrylated rapamycin.
Common reagents used in these reactions include chlorotrimethylsilane, imidazole, and various esterifying agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
31-O-(Trimethylsilyl)rapamycin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other rapamycin derivatives.
Mécanisme D'action
31-O-(Trimethylsilyl)rapamycin exerts its effects by inhibiting the mTOR signaling pathway. It binds to the FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex 1 (mTORC1). This interaction inhibits mTORC1 activity, leading to the suppression of cell growth, proliferation, and survival .
Comparaison Avec Des Composés Similaires
Similar compounds to 31-O-(Trimethylsilyl)rapamycin include other rapamycin derivatives such as:
42-O-(Trimethylsilyl)rapamycin: Another silyl-protected derivative with similar properties.
31,42-Bis-O-(Trimethylsilyl)rapamycin: A derivative with both the 31- and 42-hydroxyl groups protected by trimethylsilyl groups.
The uniqueness of this compound lies in its selective protection of the 31-hydroxyl group, which allows for specific chemical modifications and applications.
Propriétés
Formule moléculaire |
C54H87NO13Si |
|---|---|
Poids moléculaire |
986.4 g/mol |
Nom IUPAC |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-18-trimethylsilyloxy-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C54H87NO13Si/c1-33-19-15-14-16-20-34(2)45(63-8)31-41-24-22-39(7)54(62,67-41)51(59)52(60)55-26-18-17-21-42(55)53(61)66-46(36(4)29-40-23-25-43(56)47(30-40)64-9)32-44(57)35(3)28-38(6)49(68-69(11,12)13)50(65-10)48(58)37(5)27-33/h14-16,19-20,28,33,35-37,39-43,45-47,49-50,56,62H,17-18,21-27,29-32H2,1-13H3/b16-14-,19-15-,34-20-,38-28-/t33-,35-,36-,37-,39-,40+,41+,42+,43-,45+,46+,47-,49-,50+,54-/m1/s1 |
Clé InChI |
MRNFTOVSUTVVDY-GUCVJOFESA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O[Si](C)(C)C)OC)C)C)/C)OC |
SMILES canonique |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O[Si](C)(C)C)OC)C)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)



![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12939497.png)


![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
![N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide](/img/structure/B12939517.png)
![(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B12939535.png)

